5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1339354-36-7
VCID: VC2949374
InChI: InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15)
SMILES: C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F
Molecular Formula: C10H7FN2O3
Molecular Weight: 222.17 g/mol

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

CAS No.: 1339354-36-7

Cat. No.: VC2949374

Molecular Formula: C10H7FN2O3

Molecular Weight: 222.17 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid - 1339354-36-7

Specification

CAS No. 1339354-36-7
Molecular Formula C10H7FN2O3
Molecular Weight 222.17 g/mol
IUPAC Name 5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15)
Standard InChI Key LIZKCXIDMCZIDC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F
Canonical SMILES C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F

Introduction

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in drug discovery. This specific compound is characterized by the presence of a 2-fluorophenyl group attached to the methyl position of the oxadiazole ring, along with a carboxylic acid group at the 3-position.

Synthesis Methods

The synthesis of 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the condensation of appropriate precursors, such as 2-fluorobenzylamine and a suitable oxadiazole-forming reagent, followed by carboxylation steps. The exact synthesis route may vary based on the availability of starting materials and desired yield.

Biological Activities

1,2,4-Oxadiazoles are known for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While specific data on 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is limited, the presence of a fluorine atom and a carboxylic acid group suggests potential for biological activity.

Biological ActivityCompound TypeEffect
Anticancer1,2,4-OxadiazolesInhibit cell proliferation
Anti-inflammatory1,2,4-OxadiazolesReduce inflammation markers
Antimicrobial1,2,4-OxadiazolesInhibit microbial growth

Research Findings and Future Directions

Research on 1,2,4-oxadiazoles has shown promising results in drug discovery, particularly in targeting specific enzymes and biological pathways. For 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid, further studies are needed to explore its specific biological activities and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator